molecular formula C13H21NO3 B2358784 tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate CAS No. 2165975-01-7

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate

Cat. No.: B2358784
CAS No.: 2165975-01-7
M. Wt: 239.315
InChI Key: QPLFGDVZMUEZKT-OPRDCNLKSA-N
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Description

This compound (CAS: 2168321-96-6) is a bicyclo[2.2.2]octane derivative featuring a ketone group at position 5 and a tert-butyl carbamate moiety at position 2. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol . The bicyclo[2.2.2]octane core imparts significant rigidity, making it a valuable chiral building block in asymmetric synthesis and pharmaceutical intermediates. The ketone group enhances reactivity toward nucleophilic additions, while the carbamate provides protection for amine functionalities during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.2]octanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFGDVZMUEZKT-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization of Alkenyl Alcohols

Iodocyclization, demonstrated in the synthesis of 2-oxabicyclo[2.2.2]octane derivatives, involves treating alkenyl alcohols with molecular iodine (I₂) in acetonitrile. For the target compound, a precursor such as 5-hydroxybicyclo[2.2.2]oct-2-ene could undergo iodocyclization to form a bridged iodide intermediate. Subsequent displacement of iodine with an amine nucleophile (e.g., sodium azide followed by reduction) introduces the amine group at position 2. This method benefits from high regioselectivity but requires precise control over the alkene geometry and alcohol positioning to achieve the (1R,2R,4R)-rel configuration.

Catalytic [2+2+2] Cycloaddition

Transition-metal-catalyzed cycloadditions, as described in patent WO2019075004A1, enable the assembly of bicyclo[2.2.2]octane via trimerization of alkynes or alkenes. For example, cobalt-catalyzed cyclization of 1,5-cyclooctadiene derivatives under hydroformylation conditions (CO/H₂, 90–250°C, 5–300 bar) yields formyl-substituted intermediates. Oxidation of the formyl group to a ketone (e.g., using KMnO₄ or CrO₃) introduces the 5-oxo functionality. This method offers scalability but may require chiral ligands to enforce the desired stereochemistry.

Boc Protection of the Amine

tert-Butoxycarbonyl (Boc) protection is performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, stirring 2-aminobicyclo[2.2.2]octan-5-one with Boc₂O and DMAP in THF at 0°C achieves >95% conversion to the carbamate. The reaction’s mild conditions preserve the ketone and stereochemical integrity.

Stereochemical Control and Resolution

The (1R,2R,4R)-rel configuration is enforced through:

  • Chiral Pool Synthesis : Using enantiomerically pure starting materials (e.g., (R)-cyclohexenol derivatives) to dictate stereochemistry during cyclization.
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed cycloadditions to induce enantioselectivity.
  • Diastereomeric Crystallization : Resolving racemic mixtures via crystallization with chiral acids (e.g., tartaric acid).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereochemical Control Scalability
Iodocyclization I₂-mediated cyclization 65–75 Moderate Lab-scale
Catalytic Cycloaddition Co/Ru-catalyzed trimerization 50–60 High (with ligands) Industrial
Curtius Rearrangement DPPA/Boc₂O 70–80 High Lab-scale

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2168321-96-6 C₁₃H₂₁NO₃ 239.31 Ketone, carbamate
5-Amino analog () - C₁₃H₂₂N₂O₂ ~238.33 Amine, carbamate
6-Oxabicyclo[3.2.1] () - ~C₁₂H₁₇NO₄ ~247.27 Oxabridge, ketone
Azabicyclo[2.2.1] () 2101335-28-6 C₁₁H₂₀N₂O₂ 212.29 Azabridge, carbamate

Biological Activity

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is a compound of significant interest in both synthetic organic chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevance in various fields such as medicinal chemistry and enzymology.

  • IUPAC Name : tert-butyl N-[(1R,2R,4R)-5-oxobicyclo[2.2.2]octan-2-yl]carbamate
  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 2165975-01-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can modulate biochemical pathways by binding to target proteins, which may alter their activity and influence various physiological processes.

1. Enzyme Inhibition

Research indicates that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system.

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against amyloid-beta (Aβ) toxicity, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to reduce oxidative stress markers and pro-inflammatory cytokines in astrocyte cultures treated with Aβ .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the effects of this compound on astrocytes exposed to Aβ peptides. Results indicated a significant reduction in cell death and inflammation markers (TNFα and IL-6) compared to untreated controls, suggesting a protective role against neuroinflammation caused by Aβ aggregation .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the compound's interaction with AChE and butyrylcholinesterase (BuChE). The findings showed that this compound inhibited these enzymes with IC50 values indicating moderate potency, making it a candidate for further development in treating cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameIUPAC NameBiological Activity
Compound Atert-butyl N-(4-hydroxyphenyl)carbamateModerate AChE inhibition
Compound Btert-butyl N-(1R,3S)-3-amino-bicyclo[3.3.0]octanStronger neuroprotective effects

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with bicyclo[2.2.2]octane derivatives. Key steps include:
  • Protection of the amine group : Use tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carbamate moiety.
  • Oxidation control : The 5-oxo group requires precise oxidation conditions (e.g., catalytic RuO₂ or TEMPO/oxidant systems) to avoid over-oxidation.
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (1R,2R,4R) configuration. Yield optimization (~60–75%) is achieved via solvent selection (THF or DMF) and temperature gradients.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. The bicyclic framework shows distinct splitting patterns (e.g., 2.5–3.5 ppm for bridgehead protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 256.18) and detects impurities.
  • X-ray Crystallography : Resolves absolute stereochemistry; SHELX software refines diffraction data for structural validation.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The (1R,2R,4R) configuration imposes steric constraints that affect:
  • Enzyme binding : Molecular docking studies (e.g., AutoDock Vina) show higher affinity for chiral-active sites (e.g., cytochrome P450 isoforms) compared to rel-diastereomers.
  • Synthetic derivatization : Steric hindrance at the 2-position limits nucleophilic substitutions but favors ring-opening reactions (e.g., with Grignard reagents).
  • Data contradiction : Discrepancies in IC₅₀ values across studies may arise from unaccounted stereochemical impurities. Validate purity via chiral HPLC (Chiralpak AD-H column).

Q. What strategies resolve contradictions in reported binding affinities for this compound?

  • Methodological Answer :
  • Assay standardization : Use surface plasmon resonance (SPR) with immobilized targets (e.g., kinases) to measure K_d under consistent buffer conditions (pH 7.4, 25°C).
  • Batch variability : Characterize synthetic batches via LC-MS to detect trace impurities (e.g., deprotected amines) that skew activity.
  • Control experiments : Compare with structural analogs (e.g., tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate) to isolate pharmacophore contributions.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify flexible regions in the bicyclic core that modulate binding.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends. Use Gaussian for DFT-based charge distribution analysis.
  • Druggability screening : Predict ADMET properties (SwissADME) to prioritize derivatives with optimal solubility (LogP < 3) and low CYP inhibition.

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